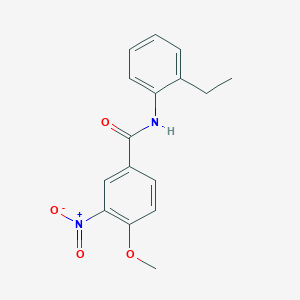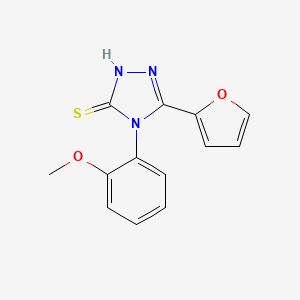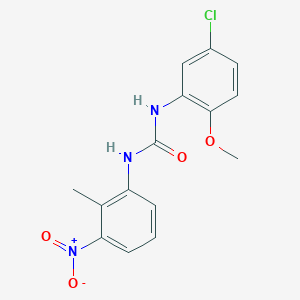![molecular formula C14H11N3O4S2 B5724435 2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)
2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various biological systems. The compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to exhibit anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, the compound has been shown to exhibit anti-microbial effects against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole in lab experiments is its potent activity against various biological systems. The compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial effects, making it a valuable tool for studying these biological processes. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole. One of the major areas of interest is the development of new drugs and therapies based on the compound's anti-inflammatory, anti-cancer, and anti-microbial activities. The compound may also be studied for its effects on other biological systems, such as the nervous system and the endocrine system. Additionally, the compound may be modified to improve its potency and reduce its toxicity, making it a more effective tool for studying biological processes. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for various diseases and disorders.
Synthesemethoden
The synthesis of 2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole involves the reaction of 4-(methylsulfonyl)-2-nitroaniline with o-phenylenediamine in the presence of a catalyst. This reaction leads to the formation of the desired compound in good yield. The synthesis method has been optimized to obtain the pure compound with high efficiency.
Wissenschaftliche Forschungsanwendungen
2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been tested for its effects on various biological systems, including the cardiovascular, respiratory, and immune systems. The results of these studies have shown promising potential for the use of this compound in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c1-23(20,21)9-6-7-13(12(8-9)17(18)19)22-14-15-10-4-2-3-5-11(10)16-14/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXNMDSDDMMRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

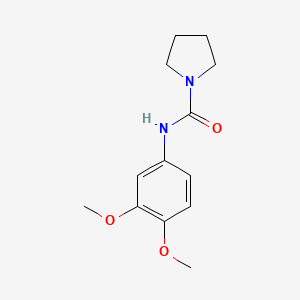
![N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide](/img/structure/B5724371.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724378.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)
![N-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5724394.png)
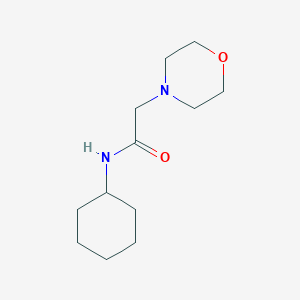
![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)
